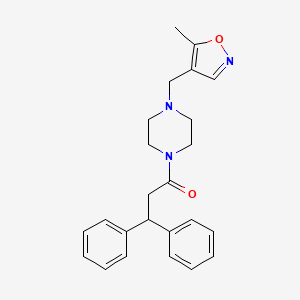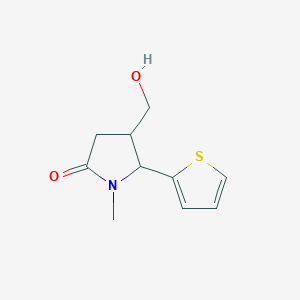![molecular formula C24H27N5O2 B2369733 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine CAS No. 2310124-95-7](/img/structure/B2369733.png)
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopenta[c]pyridazin ring, followed by the attachment of the piperidinyl and pyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine stands out due to its unique combination of functional groups and structural features
特性
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-21(15-25-29(17)20-7-3-2-4-8-20)24(30)28-12-10-18(11-13-28)16-31-23-14-19-6-5-9-22(19)26-27-23/h2-4,7-8,14-15,18H,5-6,9-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDDRKZNBRDJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COC4=NN=C5CCCC5=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)





![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)

![8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)

methanone](/img/structure/B2369671.png)
